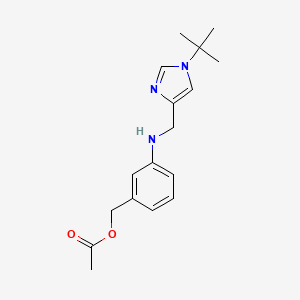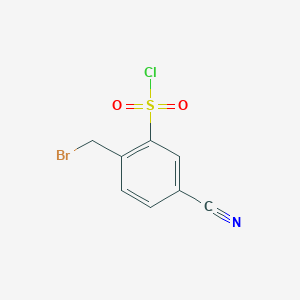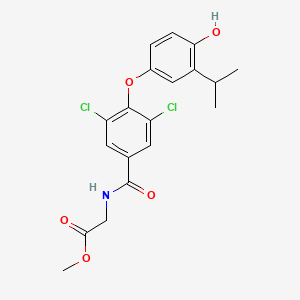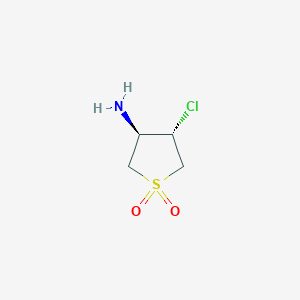
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and is substituted with an amino group and a chlorine atom. The presence of these functional groups and the chiral centers at positions 3 and 4 make it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrothiophene derivative.
Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the desired position.
Amination: The chlorinated intermediate is then subjected to amination to introduce the amino group.
Oxidation: Finally, the compound is oxidized to form the 1,1-dioxide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Applications De Recherche Scientifique
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Disrupting Membrane Integrity: Affecting the permeability and function of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3,4-Dibromotetrahydrothiophene 1,1-dioxide: A similar compound with bromine atoms instead of chlorine and amino groups.
Thiophene Derivatives: Other thiophene-based compounds with different substituents.
Uniqueness
(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C4H8ClNO2S |
|---|---|
Poids moléculaire |
169.63 g/mol |
Nom IUPAC |
(3R,4S)-4-chloro-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1 |
Clé InChI |
COPRYPAOGCTLCJ-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CS1(=O)=O)Cl)N |
SMILES canonique |
C1C(C(CS1(=O)=O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


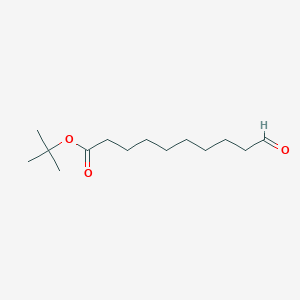



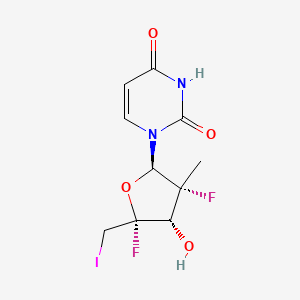


![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
